synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
An In-depth Technical Guide to the Synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Introduction
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophores: a furan ring, a pyrazole moiety, and a carboxylic acid group. Furan-2-carboxylic acid derivatives are recognized as valuable intermediates for biofuels, polymers, and bioactive molecules, including anti-leukemia agents.[1][2] Pyrazole derivatives are celebrated for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6][7] The combination of these fragments in a single molecule creates a versatile scaffold for the development of novel therapeutic agents.[8][9][10]
This guide provides a comprehensive, technically detailed pathway for the synthesis of this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic rationale behind the synthetic route, provide step-by-step experimental protocols, and explain the causality behind the selection of reagents and conditions, ensuring a reproducible and efficient synthesis.
Retrosynthetic Analysis and Strategy
The most logical approach to constructing the target molecule is through a nucleophilic substitution reaction. The key disconnection is at the newly formed C-N bond between the furan's benzylic-like methylene group and the pyrazole ring's nitrogen atom.
This retrosynthetic analysis identifies two primary building blocks:
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An electrophilic 5-(halomethyl)-2-furoic acid derivative .
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A nucleophilic 3,5-dimethylpyrazole .
The carboxylic acid on the furan ring is typically protected as an ester during the C-N bond formation to prevent unwanted side reactions, such as deprotonation by the base or direct reaction with the electrophile. The ester can then be easily hydrolyzed in the final step to yield the target carboxylic acid.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Workflow Overview
The synthesis is executed in a three-step sequence, beginning with a readily available, biomass-derived starting material.
Caption: Three-step synthetic workflow from CMF to the target acid.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of Ethyl 5-(chloromethyl)-2-furoate
The synthesis begins with 5-(chloromethyl)furfural (CMF), a versatile platform molecule derivable from biomass.[11] The aldehyde group of CMF is selectively oxidized to an acid chloride, which is then immediately converted to an ethyl ester for enhanced stability and handling.[1][2]
Rationale: Direct oxidation of the aldehyde to a carboxylic acid is possible, but the subsequent esterification would require an additional step. The conversion to an acid chloride using tert-butyl hypochlorite (t-BuOCl) is efficient and allows for a one-pot esterification by simply quenching the reaction with ethanol.[1][2][12] The resulting ethyl ester is less reactive than the corresponding acid chloride and the chloromethyl group is more stable in the ester form compared to CMF, preventing undesired side reactions like ether formation.[1][2]
Protocol:
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Oxidation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(chloromethyl)furfural (CMF) (1.0 eq.) in a suitable solvent like dichloromethane (CH₂Cl₂).
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Add tert-butyl hypochlorite (t-BuOCl) (1.1 eq.) dropwise to the solution at room temperature.
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Stir the reaction mixture vigorously under ambient air for approximately 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Esterification: Once the oxidation is complete, carefully evaporate the volatiles at room temperature under reduced pressure.
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Dissolve the crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) intermediate in anhydrous ethanol (approx. 10 volumes).
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Stir the resulting solution at 50 °C for 6 hours.[1]
-
Remove the ethanol under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl 5-(chloromethyl)-2-furoate as a colorless oil.
| Parameter | Value | Reference |
| Starting Material | 5-(Chloromethyl)furfural (CMF) | [1][11] |
| Key Reagents | tert-butyl hypochlorite, Anhydrous Ethanol | [1][2][12] |
| Reaction Time | 24 h (Oxidation), 6 h (Esterification) | [1] |
| Temperature | Room Temp (Oxidation), 50 °C (Esterification) | [1] |
| Expected Yield | ~80-82% (over two steps) | [1][2] |
Step 2: Synthesis of Ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate
This step involves the key bond-forming reaction: an SN2 nucleophilic substitution. The nitrogen atom of 3,5-dimethylpyrazole attacks the electrophilic carbon of the chloromethyl group on the furan ester.
Rationale: A base is required to deprotonate the N-H of the pyrazole, enhancing its nucleophilicity. Potassium carbonate (K₂CO₃) is a suitable, cost-effective base for this purpose. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen because it effectively solvates the potassium cation while leaving the pyrazole anion relatively "naked" and highly reactive, thereby accelerating the SN2 reaction.
Caption: Mechanism for the SN2 coupling reaction.
Protocol:
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To a solution of ethyl 5-(chloromethyl)-2-furoate (1.0 eq.) in DMF, add 3,5-dimethylpyrazole (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.).
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Stir the reaction mixture at 60-70 °C. Monitor the reaction's progress by TLC until the starting furan derivative is consumed.
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After cooling to room temperature, pour the reaction mixture into cold water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the desired ester.
| Parameter | Value |
| Key Reagents | 3,5-Dimethylpyrazole, K₂CO₃, DMF |
| Reaction Type | SN2 Nucleophilic Substitution |
| Temperature | 60-70 °C |
| Work-up | Aqueous work-up and extraction |
| Purification | Column Chromatography |
Step 3: Saponification to 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.
Rationale: Saponification is a classic and reliable method for ester hydrolysis. Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used. A co-solvent system, such as tetrahydrofuran (THF)/water or ethanol/water, is employed to ensure the solubility of both the ester (organic) and the hydroxide salt (aqueous). The reaction is followed by acidification to protonate the resulting carboxylate salt.
Protocol:
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Dissolve the ethyl ester from Step 2 (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq.) to the solution.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of aqueous HCl (e.g., 1M or 2M).
-
A precipitate of the product should form. If not, extract the product into a suitable organic solvent like ethyl acetate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound, 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid.
| Parameter | Value |
| Key Reagents | NaOH or LiOH, HCl |
| Reaction Type | Saponification (Ester Hydrolysis) |
| Solvent System | THF/Water or Ethanol/Water |
| Final Step | Acidification to precipitate the product |
| Expected Yield | Typically high (>90%) |
Conclusion
The is reliably achieved through a robust three-step sequence. This method leverages the biomass-derived platform chemical CMF and employs well-established, high-yielding reactions: oxidation/esterification, nucleophilic substitution, and saponification. The strategic protection of the carboxylic acid as an ester is crucial for the success of the C-N bond-forming step. This guide provides a clear and reproducible pathway, empowering researchers to access this valuable heterocyclic scaffold for applications in drug discovery and materials science.
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